Cas no 2229469-31-0 ((1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate)

(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate Chemical and Physical Properties
Names and Identifiers
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- (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate
- EN300-2002913
- 2229469-31-0
-
- Inchi: 1S/C6H11N3O3S/c1-5-3-6(8-9(5)2)4-12-13(7,10)11/h3H,4H2,1-2H3,(H2,7,10,11)
- InChI Key: RLFCIVTUDABHPD-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1C=C(C)N(C)N=1
Computed Properties
- Exact Mass: 205.05211239g/mol
- Monoisotopic Mass: 205.05211239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 95.6Ų
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2002913-2.5g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-2002913-1g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 1g |
$1286.0 | 2023-09-16 | ||
Enamine | EN300-2002913-0.25g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-2002913-1.0g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-2002913-0.5g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-2002913-0.1g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-2002913-10.0g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-2002913-5.0g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 5g |
$3728.0 | 2023-05-31 | ||
Enamine | EN300-2002913-0.05g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-2002913-10g |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate |
2229469-31-0 | 10g |
$5528.0 | 2023-09-16 |
(1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate Related Literature
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Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate
Recent Advances in the Study of (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate (CAS: 2229469-31-0)
The compound (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate (CAS: 2229469-31-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfamate derivative, characterized by its unique pyrazole core, has been the subject of several studies aimed at exploring its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and optimization of (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate to enhance its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancers. The study highlighted the compound's ability to selectively target tumor-associated carbonic anhydrases while sparing off-target isoforms, suggesting its potential as an anticancer agent.
In addition to its anticancer properties, (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate has shown promise in the treatment of neurological disorders. A 2024 study in ACS Chemical Neuroscience reported that the compound acts as a modulator of GABAergic neurotransmission, potentially offering therapeutic benefits for epilepsy and anxiety disorders. The study utilized in vitro and in vivo models to demonstrate the compound's ability to cross the blood-brain barrier and exert neuroprotective effects.
Further investigations into the pharmacokinetic profile of (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate have revealed favorable absorption and distribution characteristics. A recent preclinical study (2024) indicated that the compound exhibits good oral bioavailability and a half-life suitable for once-daily dosing. These findings support its potential for further development as a clinical candidate.
The structural versatility of (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate has also enabled its use as a scaffold for the development of novel derivatives. Researchers have explored modifications to the pyrazole ring and sulfamate moiety to optimize potency and reduce potential side effects. These efforts have yielded several promising analogs currently undergoing preclinical evaluation.
Despite these advances, challenges remain in the development of (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate as a therapeutic agent. Current research is addressing issues related to metabolic stability and potential drug-drug interactions. Ongoing studies are also investigating the compound's long-term safety profile and efficacy in disease-relevant animal models.
In conclusion, (1,5-dimethyl-1H-pyrazol-3-yl)methyl sulfamate (CAS: 2229469-31-0) represents a promising chemical entity with diverse therapeutic potential. Its unique pharmacological profile and structural features make it an attractive candidate for further drug development efforts across multiple disease areas. Continued research into its mechanism of action and optimization of its chemical properties will be crucial for translating these findings into clinical applications.
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